An In-depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride: A Key Building Block in Modern Drug Discovery
CAS Number: 1179362-94-7 Molecular Formula: C₁₂H₁₉ClN₂O₂ Molecular Weight: 258.75 g/mol
Abstract
This technical guide provides a comprehensive overview of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride, a versatile bifunctional building block crucial in contemporary pharmaceutical research and development. This document will delve into the synthesis, physicochemical properties, analytical characterization, and key applications of this compound, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this molecule in their synthetic strategies.
Introduction: The Strategic Importance of Mono-Protected Diamines
In the landscape of modern drug discovery, the precise spatial arrangement of functional groups is paramount to achieving desired pharmacological activity and optimizing drug-like properties. Mono-protected diamines, such as 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride, have emerged as indispensable tools for medicinal chemists. These molecules offer a strategic advantage by providing two distinct nitrogen functionalities with orthogonal reactivity. The protected amine allows for selective transformations at one end of the molecule, while the free amine (in its hydrochloride salt form for enhanced stability and handling) is available for subsequent coupling or derivatization.
The subject of this guide, featuring a carbobenzyloxy (Cbz) protecting group on the secondary amine and a primary amine hydrochloride, presents a unique combination of steric and electronic properties. The Cbz group, a classic and robust amine protecting group, offers stability under a range of conditions and can be selectively removed, often through hydrogenolysis.[1] This controlled reactivity is fundamental to the construction of complex molecular architectures, including peptidomimetics and sophisticated molecular scaffolds.[2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is essential for its effective application in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1179362-94-7 | [3] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [3] |
| Molecular Weight | 258.75 | [3] |
| Appearance | White to off-white solid | General Supplier Data |
| Solubility | Soluble in water, methanol, and other polar organic solvents | General Chemical Principles |
The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately compared to the free base, which is likely a viscous oil. The presence of both a protected carbamate and a primary ammonium salt influences its reactivity and solubility profile.
Synthesis and Manufacturing
The synthesis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride involves a key strategic step: the selective mono-protection of the unsymmetrical diamine, N-methyl-1,3-diaminopropane. The differential reactivity of the primary and secondary amines allows for regioselective protection.
Synthetic Strategy: The Logic of Selective Protection
The synthesis hinges on the selective acylation of the more nucleophilic and less sterically hindered primary amine of N-methyl-1,3-diaminopropane is generally not the desired pathway. However, in this case, the target is the N-protection of the secondary amine. This can be achieved under carefully controlled conditions. A general approach to mono-protection of diamines often involves using a limiting amount of the protecting group reagent. However, for selective protection of a secondary amine in the presence of a primary amine, specific reaction conditions are crucial.
A plausible synthetic pathway is outlined below. The direct Cbz protection of N-methyl-1,3-diaminopropane would likely lead to a mixture of products. A more controlled approach would be necessary to achieve the desired isomer.
Caption: Synthetic workflow for 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methods for the Cbz protection of amines.[1]
Step 1: Synthesis of Benzyl (3-aminopropyl)(methyl)carbamate
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To a stirred solution of N-methyl-1,3-diaminopropane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of tetrahydrofuran (THF) and water at 0 °C, add a base such as sodium bicarbonate (2.0 eq).
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Slowly add benzyl chloroformate (Cbz-Cl, 1.0-1.2 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, if a biphasic system was used, separate the organic layer. If DCM was used, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to isolate the desired mono-protected diamine.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the purified benzyl (3-aminopropyl)(methyl)carbamate in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
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A precipitate will form. Continue stirring for 30-60 minutes in the ice bath.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons (a multiplet between 7.2 and 7.4 ppm), the methyl group on the nitrogen (a singlet around 2.8-3.0 ppm), and the propyl chain protons (multiplets in the aliphatic region). The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate (around 156 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the methyl and propyl groups.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base at m/z 223.29.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area percentage of the main peak.
Applications in Drug Discovery and Development
The unique bifunctional nature of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride makes it a valuable building block in several areas of drug discovery.
PROTAC Linker Synthesis
A significant application of this molecule is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in determining the efficacy of a PROTAC by controlling the spatial orientation of the two ligands. 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride provides a flexible and synthetically tractable fragment for constructing these linkers.
Caption: Role of the diamine as a linker component in a PROTAC molecule.
The free primary amine can be coupled to one of the ligands or an extension of the linker, while the Cbz-protected secondary amine can be deprotected at a later stage for coupling to the other ligand, allowing for a modular and controlled assembly of the PROTAC molecule.
Scaffold for Medicinal Chemistry
Mono-protected diamines are fundamental building blocks for creating diverse molecular scaffolds. The conformationally flexible propyl chain of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride allows for the positioning of substituents in various spatial orientations, which is crucial for optimizing interactions with biological targets.[4] By derivatizing the primary amine and subsequently deprotecting and modifying the secondary amine, a library of compounds with diverse functionalities can be generated for screening in drug discovery programs.
Peptide and Peptidomimetic Synthesis
The primary amine of this compound can be incorporated into peptide chains, for instance, at the C-terminus or as a side-chain modification, to introduce a cationic center or a point of attachment for other moieties. The Cbz-protected secondary amine can be unmasked later in the synthesis for further functionalization, such as cyclization or branching of the peptide backbone. This allows for the creation of non-natural peptide architectures with potentially enhanced stability and biological activity.
Safety and Handling
As a hydrochloride salt of an amine, 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a strategically important and versatile building block for researchers in drug discovery and medicinal chemistry. Its well-defined structure, with orthogonally protected amino groups, provides a powerful tool for the controlled and modular synthesis of complex molecules, most notably as a key component in the rapidly evolving field of PROTACs. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its value as a cornerstone in the development of novel therapeutics.
References
[3] MedChemExpress. Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride. [2] Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. [5] Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines. [1] Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [4] ResearchGate. (2025). Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
(Self-generated image, not from a direct source)
